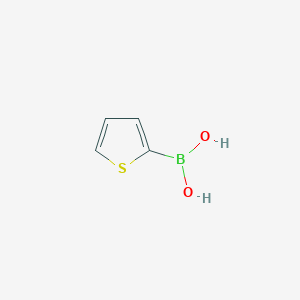

Thiophene-2-boronic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiophene-2-boronic acid and its derivatives involves well-controlled synthetic protocols such as boron-tin and boron-silicon exchange reactions, hydroboration of alkynyl groups, and electrophilic borylations. These methods provide access to thiophene-boranes that are chemically robust and display desirable photophysical and redox characteristics, as well as solid-state assembly behavior (Ren & Jäkle, 2016). Additionally, high molecular weight thiophene-containing conjugated polymers can be synthesized by Suzuki polycondensation of aryl dibromides and 2,5-thiophenebis(boronic acid) derivatives, employing novel ligands for zerovalent palladium catalysts (Liu et al., 2013).

Molecular Structure Analysis

The molecular structure of thiophene-2-boronic acid derivatives enables significant electronic delocalization and boron-centered Lewis acidity. These structural features facilitate intra- and intermolecular Lewis acid-base interactions, enriching the chemical and electronic properties of thiophene-borane materials. The strategic positioning of boron within the conjugation pathway significantly influences the electronic structure, demonstrating the versatility of thiophene-boranes for functional material development (Levine et al., 2014).

Chemical Reactions and Properties

Thiophene-2-boronic acid participates in a variety of chemical reactions, including the copper-catalyzed coupling of boronic acids with N-thio(alkyl, aryl, heteroaryl)imides to produce thioethers under mild conditions, showcasing the compound's versatility in synthesis (Savarin et al., 2002). Furthermore, a transition-metal-free synthesis approach has been reported for borylated thiophenes, highlighting the ease of accessing 3-borylated thiophene derivatives via formal thioboration and subsequent functionalization reactions (Bel Abed & Blum, 2018).

Physical Properties Analysis

The physical properties of thiophene-2-boronic acid derivatives, such as solubility, melting point, and boiling point, are crucial for their application in material science. While specific physical property data for thiophene-2-boronic acid were not detailed in the searched papers, the general robustness and chemical stability under various conditions were emphasized, indicating the compound's suitability for further application in diverse fields.

Chemical Properties Analysis

The chemical robustness of thiophene-2-boronic acid derivatives, combined with their photophysical properties, redox characteristics, and solid-state assembly behavior, make them valuable in the development of functional materials. Their ability to undergo facile integration into larger conjugated structures and even polymeric systems further underscores the chemical versatility of thiophene-2-boronic acid derivatives. The strong Lewis acid character of trivalent boranes, characteristic of these compounds, enriches their chemical and electronic properties, making them ideal candidates for advanced material applications (Ren & Jäkle, 2016).

Aplicaciones Científicas De Investigación

-

Palladium-catalyzed Suzuki-Miyaura cross-couplings

- Application: This reaction is a type of palladium-catalyzed cross coupling reaction, used to synthesize biaryl compounds, which are prevalent in pharmaceuticals and organic materials .

- Method: The reaction generally involves the coupling of a boronic acid (like Thiophene-2-boronic acid) with an aryl or vinyl halide in the presence of a palladium catalyst .

- Results: The outcome is the formation of a carbon-carbon bond between the two coupling partners .

-

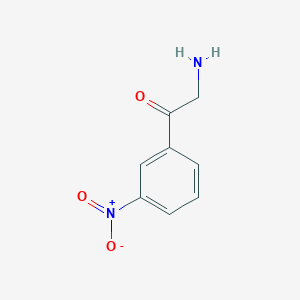

Copper-catalyzed nitration reactions

- Application: This reaction is used to introduce nitro groups into organic compounds .

- Method: The reaction involves the use of a copper catalyst and a nitro source, along with the organic compound (like Thiophene-2-boronic acid) .

- Results: The outcome is the formation of a carbon-nitrogen bond, introducing a nitro group into the organic compound .

-

Chain-growth catalyst transfer polycondensation of conjugated alternating copolymer

-

Ferric perchlorate-promoted reaction of fullerene to give fullerenyl boronic esters

Safety And Hazards

While specific safety and hazards information for Thiophene-2-boronic acid is not available, general safety measures should be taken while handling it. This includes avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

Direcciones Futuras

Boronic acids, including Thiophene-2-boronic acid, have been growing in interest, especially after the discovery of the drug bortezomib . They have shown potential in various applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . Therefore, extending studies with boronic acids in Medicinal Chemistry could lead to the development of new promising drugs .

Propiedades

IUPAC Name |

thiophen-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BO2S/c6-5(7)4-2-1-3-8-4/h1-3,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYHTUPFQTUBBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CS1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370059 | |

| Record name | Thiophene-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiophene-2-boronic acid | |

CAS RN |

6165-68-0 | |

| Record name | 2-Thienylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6165-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R,4S,5R)-1,2,4-trichloro-5-[(E)-2-chloroethenyl]-1,5-dimethylcyclohexane](/img/structure/B51910.png)

![Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate](/img/structure/B51911.png)

![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B51924.png)

![2-Nitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B51937.png)